

D-Galactose pentaacetate CAS number and molecular weight

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Compound of Interest

Compound Name: D-Galactose pentaacetate

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Technical Data Sheet: D-Galactose Pentaacetate

This document provides core technical specifications for **D-Galactose Pentaacetate**, a key acetylated derivative of galactose. It is intended for researchers, scientists, and professionals in drug development and carbohydrate chemistry.

Chemical Identification

D-Galactose Pentaacetate is a derivative of galactose where all five hydroxyl groups are acetylated. This modification enhances its solubility in organic solvents and its utility as an intermediate in chemical synthesis. It exists as different anomers, primarily the α and β forms.

Physicochemical Properties

The fundamental physicochemical properties of **D-Galactose Pentaacetate** are summarized below. Note that the CAS Number can differ depending on the specific stereoisomer.

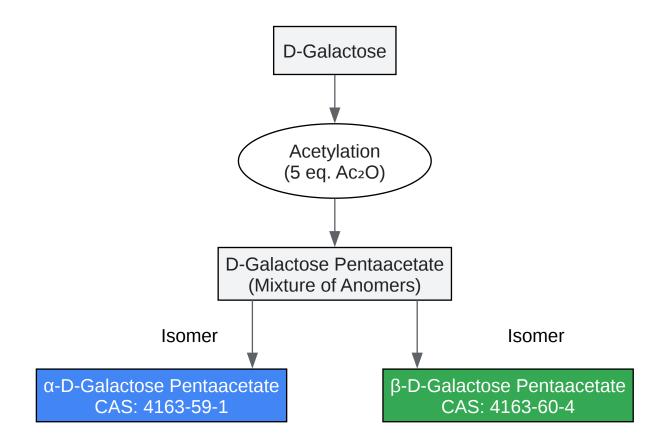


Property	Value	References
Molecular Formula	C16H22O11	[1][2][3]
Molecular Weight	390.34 g/mol	[1][2][3][4]
CAS Number (β-anomer)	4163-60-4	[1][3][4]
CAS Number (α-anomer)	4163-59-1	[5]
CAS Number (unspecified anomer)	6763-46-8	[2]
Appearance	White or almost white crystalline powder	[1][3]
Purity	≥ 98%	[1][3]
Melting Point (β-anomer)	139 - 146 °C	[1]

Logical Relationship of D-Galactose Pentaacetate Isomers

The relationship between the different forms of **D-Galactose Pentaacetate** is based on the stereochemistry at the anomeric carbon (C1). This leads to the α and β isomers, which have distinct CAS numbers and may have slightly different physical properties.





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Isomeric Forms of **D-Galactose Pentaacetate**

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 To cite this document: BenchChem. [D-Galactose pentaacetate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020742#d-galactose-pentaacetate-cas-number-and-molecular-weight]

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